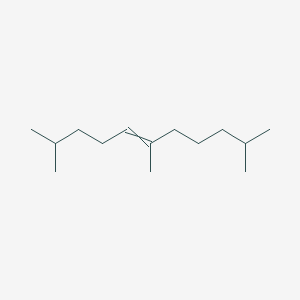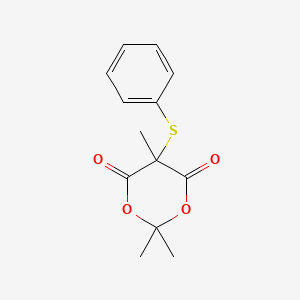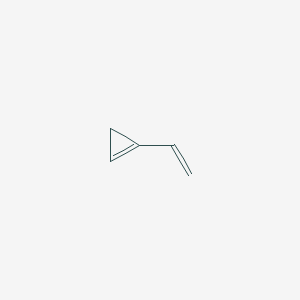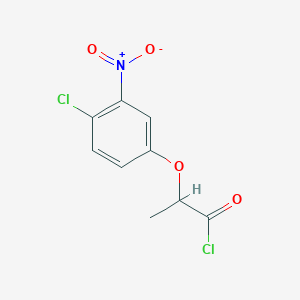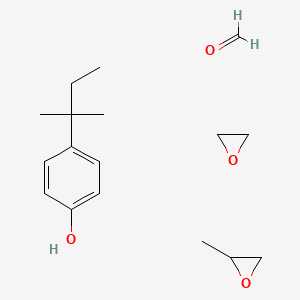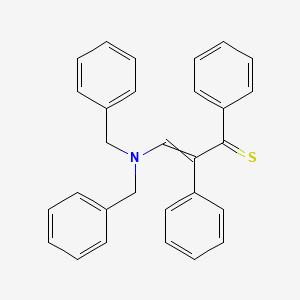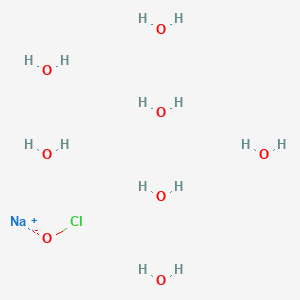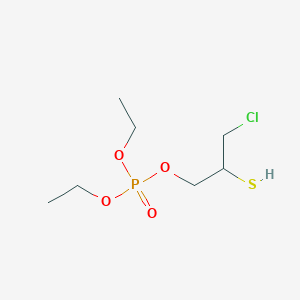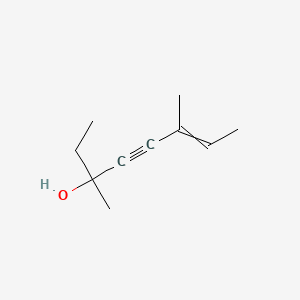
6-Octen-4-yn-3-ol, 3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Octen-4-yn-3-ol, 3,6-dimethyl- is an organic compound with the molecular formula C10H16O. It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure. This compound is also known by its IUPAC name, (6E)-3,6-dimethyloct-6-en-4-yn-3-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-4-yn-3-ol, 3,6-dimethyl- typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction introduces the triple bond into the molecule, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Octen-4-yn-3-ol, 3,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double and triple bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of alkyl halides or other substituted compounds.
Applications De Recherche Scientifique
6-Octen-4-yn-3-ol, 3,6-dimethyl- has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 6-Octen-4-yn-3-ol, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the unsaturated bonds play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Octen-1-ol, 3,7-dimethyl-:
6-Octen-1-yn-3-ol, 3,7-dimethyl-:
Propriétés
Numéro CAS |
62851-70-1 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3,6-dimethyloct-6-en-4-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6H2,1-4H3 |
Clé InChI |
XYRKRLCDCBKVGW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#CC(=CC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)

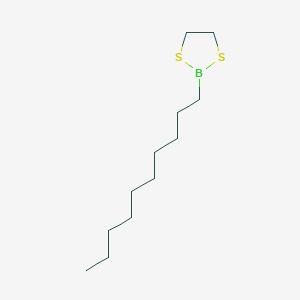
![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
